molecular formula C20H24ClN3O2 B1669163 氯普利德 CAS No. 55905-53-8

氯普利德

货号 B1669163
CAS 编号: 55905-53-8
分子量: 373.9 g/mol
InChI 键: BVPWJMCABCPUQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clebopride is a dopamine antagonist drug with antiemetic and prokinetic properties. It is used to treat functional gastrointestinal disorders . Chemically, it is a substituted benzamide, closely related to metoclopramide .


Synthesis Analysis

A simple, sensitive, accurate, and economic method has been developed for the quantitative estimation of clebopride in pure and in tablets. This method is based on the reaction of the drug in methanolic solution with p-dimethylamino benzaldehyde in acidic condition producing Schiff’s base .


Molecular Structure Analysis

Clebopride belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

A study has shown that a binary vehicle system, diethylene glycol monoethyl ether/isopropyl myristate (40/60, w/w), significantly enhances the skin permeation rate of clebopride .


Physical And Chemical Properties Analysis

Clebopride has a molar mass of 373.88 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

安全和危害

Clebopride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . More adverse reactions are reported with clebopride than with metoclopramide, particularly extrapyramidal symptoms .

作用机制

Mode of Action

Clebopride acts as a dopamine antagonist . This means it binds to dopamine receptors but does not activate them, effectively blocking them. By doing so, it inhibits dopamine-mediated effects. This action can help to regulate the speed at which the stomach empties and reduce feelings of nausea.

Biochemical Pathways

Dopamine signaling plays a crucial role in the CNS, affecting mood, behavior, and gastrointestinal motility .

Pharmacokinetics

Clebopride is described by a 2-compartment model with a terminal half-life of 9.5 ± 3.9 hours and a volume of distribution in steady-state of 3.9 L/kg . The mean clearance was 5.2 ml/min/kg . The terminal half-life of the main active metabolite, N-desbenzyl-clebopride, is 1.5 ± 1.0 hours . These properties suggest that Clebopride can be used as a single dose for chemotherapy-induced nausea and vomiting, due to its long half-life .

Result of Action

The molecular and cellular effects of Clebopride’s action are primarily related to its antagonistic effect on dopamine receptors. By blocking these receptors, Clebopride can help to regulate gastrointestinal motility and reduce feelings of nausea .

Action Environment

The efficacy and stability of Clebopride’s action can be influenced by various environmental factors. For instance, genetic factors can affect how an individual metabolizes Clebopride, potentially impacting its efficacy . Additionally, other environmental factors such as diet, lifestyle, and concurrent medications can also influence the action of Clebopride .

生化分析

Biochemical Properties

Clebopride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine antagonist, binding to dopamine D2 receptors and inhibiting their activity . This interaction reduces the effects of dopamine in the gastrointestinal tract, leading to increased gastrointestinal motility and reduced nausea and vomiting . Additionally, clebopride may interact with other neurotransmitter receptors, contributing to its therapeutic effects .

Cellular Effects

Clebopride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, particularly those involving dopamine receptors . By inhibiting dopamine D2 receptors, clebopride enhances gastrointestinal motility and reduces nausea and vomiting . This modulation of cell signaling pathways can also impact gene expression and cellular metabolism, leading to changes in the overall function of gastrointestinal cells .

Molecular Mechanism

The molecular mechanism of clebopride involves its binding interactions with dopamine D2 receptors. By acting as an antagonist, clebopride inhibits the activity of these receptors, reducing the effects of dopamine in the gastrointestinal tract . This inhibition leads to increased gastrointestinal motility and reduced nausea and vomiting . Additionally, clebopride may exert its effects through enzyme inhibition or activation, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clebopride can change over time. Studies have shown that clebopride is relatively stable, with a terminal half-life of approximately 9.5 hours . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of clebopride vary with different dosages in animal models. At therapeutic doses, clebopride effectively reduces nausea and vomiting and enhances gastrointestinal motility . At higher doses, clebopride may cause adverse effects, including extrapyramidal symptoms and other neurological side effects . These threshold effects highlight the importance of careful dosage management in clinical settings to minimize potential toxic effects .

Metabolic Pathways

Clebopride is primarily metabolized via an N-dealkylation pathway to N-desbenzylclebopride . This metabolic process is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the liver . The metabolism of clebopride can influence its therapeutic efficacy and potential side effects, as the metabolites may have different pharmacological properties compared to the parent compound .

Transport and Distribution

Clebopride is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the gastrointestinal tract . The volume of distribution of clebopride is approximately 3.9 L/kg, indicating its extensive distribution within the body . Additionally, clebopride may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of clebopride is primarily within the cytoplasm, where it interacts with dopamine D2 receptors . This localization is crucial for its activity, as it allows clebopride to effectively inhibit dopamine signaling and exert its therapeutic effects . Post-translational modifications and targeting signals may also play a role in directing clebopride to specific cellular compartments, further influencing its activity and function .

属性

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWJMCABCPUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57645-39-3 (mono-hydrochloride)
Record name Clebopride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022831
Record name Clebopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55905-53-8
Record name Clebopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55905-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clebopride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clebopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clebopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clebopride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEBOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0A84520Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clebopride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Clebopride
Reactant of Route 3
Reactant of Route 3
Clebopride
Reactant of Route 4
Reactant of Route 4
Clebopride
Reactant of Route 5
Reactant of Route 5
Clebopride
Reactant of Route 6
Reactant of Route 6
Clebopride

Q & A

Q1: What is the primary mechanism of action of Clebopride?

A1: Clebopride is a substituted benzamide drug that functions primarily as a dopamine antagonist. [, ] It exhibits a high affinity for dopamine D2 receptors, effectively blocking their activation by dopamine. [, , ]

Q2: How does Clebopride's dopamine D2 receptor antagonism translate to its effects on gastric motility?

A2: Clebopride's blockade of D2 receptors on post-ganglionic cholinergic neurons in the enteric nervous system enhances acetylcholine release. [] This leads to increased contractility of the stomach, particularly in cases of delayed gastric emptying. [, ]

Q3: Does Clebopride interact with other receptors besides dopamine D2 receptors?

A3: While Clebopride displays a high affinity for D2 receptors, studies indicate that it can bind to other receptors, albeit with lower affinity. These include α-2 adrenoceptors and 5-HT2 serotonin receptors. [, ]

Q4: Can Clebopride affect prolactin secretion?

A4: Yes, as a dopamine antagonist, Clebopride can increase prolactin levels. Dopamine typically inhibits prolactin release, and Clebopride's blockade of dopamine receptors removes this inhibition. [, , ]

Q5: How does the potency of Clebopride as a dopamine antagonist compare to other substituted benzamides?

A5: Clebopride demonstrates higher potency as a dopamine receptor blocking agent compared to earlier substituted benzamides such as Metoclopramide and Sulpiride. []

Q6: What is the molecular formula and weight of Clebopride?

A6: The molecular formula of Clebopride is C21H24ClN3O2, and its molecular weight is 385.89 g/mol.

Q7: What spectroscopic techniques have been employed to characterize Clebopride and its metabolites?

A7: Several spectroscopic methods have been utilized to identify and characterize Clebopride and its metabolic products. These include electron impact mass spectrometry (low and high resolution), field desorption mass spectrometry, and proton nuclear magnetic resonance spectroscopy. [, , ]

Q8: How is Clebopride metabolized in the body?

A8: Clebopride undergoes extensive metabolism in various species, including rats, rabbits, dogs, and humans. [] The primary metabolic pathways include N-debenzylation, N-oxidation, and glucuronidation. [, , ]

Q9: What is the primary route of Clebopride elimination?

A9: Following administration, Clebopride and its metabolites are primarily excreted through urine. [, ]

Q10: How does the pharmacokinetic profile of Clebopride compare to Metoclopramide?

A10: Clebopride exhibits a longer biological half-life compared to Metoclopramide in both rats and dogs. [] Additionally, Clebopride demonstrates a high volume of distribution, suggesting extensive tissue penetration. []

Q11: Does the route of administration affect Clebopride's pharmacokinetics?

A11: Yes, Clebopride's pharmacokinetics can vary depending on the route of administration. For example, oral administration in rats leads to lower systemic concentrations due to significant first-pass metabolism. [] In contrast, intravenous administration results in higher and more rapid systemic exposure. []

Q12: What are the potential adverse effects associated with Clebopride?

A12: Clebopride has been associated with extrapyramidal side effects, including acute dystonia, parkinsonism, and tardive dyskinesia. [, , , , ] Other reported side effects include sedation, drowsiness, and diarrhea. [, ]

Q13: How does the risk of extrapyramidal side effects with Clebopride compare to Metoclopramide?

A13: While both drugs can induce extrapyramidal symptoms, studies suggest that Clebopride might be associated with a higher risk of these side effects compared to Metoclopramide. [, ]

Q14: What analytical methods have been employed for the quantification of Clebopride in biological samples?

A14: Radioimmunoassay (RIA) has been developed and validated for the accurate measurement of Clebopride concentrations in human serum and urine samples. []

Q15: Are there any alternative methods for Clebopride quantification?

A15: Besides RIA, high-performance liquid chromatography (HPLC) methods have been established for the determination of Clebopride and its related substances in pharmaceutical formulations. []

Q16: What is the significance of developing sensitive and specific analytical methods for Clebopride?

A16: Sensitive analytical techniques are crucial for monitoring Clebopride concentrations in biological samples, supporting pharmacokinetic studies, and ensuring therapeutic drug monitoring when necessary. [, ]

Q17: What are the primary clinical applications of Clebopride?

A17: Clebopride has been investigated for its therapeutic potential in managing various gastrointestinal disorders, particularly those associated with impaired gastric motility, such as functional dyspepsia and delayed gastric emptying. [, , , ]

Q18: Has Clebopride demonstrated efficacy in treating functional dyspepsia?

A18: Clinical trials have shown that Clebopride can effectively reduce dyspeptic symptoms in patients with functional dyspepsia. [, ]

Q19: Has Clebopride been investigated for its antiemetic properties?

A20: Yes, Clebopride has been studied for its potential in preventing postoperative nausea and vomiting (PONV) due to its antidopaminergic effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。